Titanium n-nonyloxide

説明

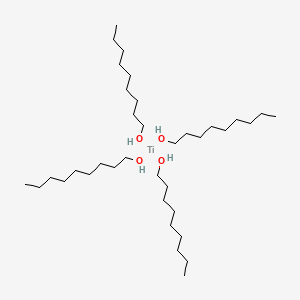

Chemical Structure and Properties Titanium n-nonyloxide, with the chemical formula $(C9H{19}O)4Ti$, is a titanium-based alkoxide characterized by four n-nonyloxy groups bonded to a central titanium atom. This compound belongs to the broader class of metal alkoxides, which are widely used as precursors in sol-gel synthesis, catalysis, and nanomaterials fabrication. The long alkyl chain (n-nonyl) imparts distinct solubility properties, making it more soluble in organic solvents compared to shorter-chain titanium alkoxides like titanium n-butoxide ($(C4H9O)4Ti$, molecular weight 340.32 g/mol) . Its molecular weight is approximately 628.8 g/mol, derived from the extended hydrocarbon chain.

Applications this compound is utilized in:

- Nanomaterial Synthesis: As a precursor for titanium dioxide (TiO₂) nanoparticles, where the alkoxide group hydrolyzes to form TiO₂ frameworks .

- Catalysis: In organic transformations, such as epoxide coupling reactions, where low-valent titanium species are generated in situ .

- Surface Modification: Its hydrophobic alkyl chain enhances compatibility in polymer composites (e.g., TiO₂-PTFE) for coatings and biomedical devices .

特性

CAS番号 |

6167-42-6 |

|---|---|

分子式 |

C36H80O4Ti |

分子量 |

624.9 g/mol |

IUPAC名 |

nonan-1-ol;titanium |

InChI |

InChI=1S/4C9H20O.Ti/c4*1-2-3-4-5-6-7-8-9-10;/h4*10H,2-9H2,1H3; |

InChIキー |

GOPUAIWQXVLECN-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCO.CCCCCCCCCO.CCCCCCCCCO.CCCCCCCCCO.[Ti] |

正規SMILES |

CCCCCCCCCO.CCCCCCCCCO.CCCCCCCCCO.CCCCCCCCCO.[Ti] |

他のCAS番号 |

83897-87-4 |

製品の起源 |

United States |

化学反応の分析

Titanium Oxide Reactions

Titanium dioxide (TiO₂) exhibits diverse reactivity patterns:

-

With acids : TiO₂ reacts with concentrated H₂SO₄ to form titanyl sulfate (TiOSO₄) .

-

With bases : It reacts with alkali metals to form metatitanates (e.g., CaTiO₃) or orthotitanates (e.g., M₂TiO₄) .

-

Thermal stability : TiO₂ is stable at high temperatures but can undergo phase transitions (anatase → rutile) .

Titanium Nitride (TiN) Reactions

TiN participates in catalytic and etching processes:

-

Oxidation : Reacts with ozone (O₃) to form TiO₂ and NO gas .

-

Fluorination : TiO₂ derived from TiN reacts with HF to produce TiF₄ and water .

-

Catalytic applications : TiN overlayers on nickel nanoparticles restructure under CO₂ hydrogenation, favoring carbon–carbon coupling reactions .

Titanium Halide Reactions

Titanium reacts with halogens to form tetrahalides:

Titanium Metal Reactions

Titanium in Acidic Media

-

Sulfuric acid : Concentrated H₂SO₄ reduces to form SO₂ and Ti₂(SO₄)₃ .

-

Hydrochloric acid : Reacts with hot HCl to form Ti³⁺ ions and H₂ gas .

Titanium Carbides/Nitrides in Corrosive Media

-

Carbides (e.g., TiC) : React with strong acids like HCl to form Ti³⁺ ions and CH₄ .

-

Nitrides (e.g., TiN) : React with H₂O₂ or CrO₃ to form NH₄⁺ and N₂ gas .

Titanium Dioxide in Industrial Processes

-

Atomic layer etching : TiO₂ is etched by HF in thermal atomic layer etching (ALE) processes .

-

Catalytic restructuring : TiOₓ overlayers on nickel nanoparticles reorganize during CO/CO₂ hydrogenation, enabling carbon coupling .

Key Observations

-

The term "n-nonyloxide" does not correspond to any titanium compound in the literature.

-

Titanium alkoxides (e.g., Ti(OR)₄) are a class of organometallic compounds, but "n-nonyloxide" is not a standard descriptor.

-

For alkoxide-related titanium chemistry, compounds like titanium tetraisopropoxide (Ti(OCH(CH₃)₂)₄) are more commonly studied.

Recommendations

-

Verify the intended compound name (e.g., titanium alkoxide derivatives).

-

If referring to titanium alkoxides, consult organometallic chemistry resources for synthesis and reactivity data.

-

For industrial applications, focus on TiO₂, TiN, or titanium halides, which have well-documented reaction pathways .

類似化合物との比較

Research Findings and Contradictions

- Synthesis Challenges: Longer-chain alkoxides like n-nonyloxide require stringent anhydrous conditions, contrasting with the simpler synthesis of titanium isopropoxide .

- Contradictory Data: Some studies suggest that longer alkyl chains improve nanoparticle dispersibility , while others note aggregation issues due to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。